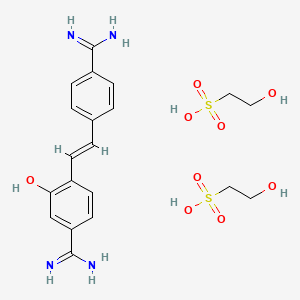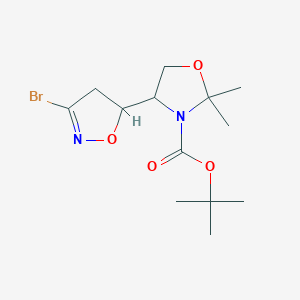
(L)-3,6-Bis(5-(-amino--carboxyethyl)ethyl)-2,5-diketopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diketopiperazine rings and amino-carboxyethyl groups. Its properties make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine typically involves the cyclization of appropriate amino acids or their derivatives. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of suitable amino acids, such as L-glutamic acid.
Cyclization: The amino acids undergo cyclization under controlled conditions, often involving the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) to form the diketopiperazine ring.
Functionalization: The resulting diketopiperazine is then functionalized with amino-carboxyethyl groups through a series of reactions, including amination and carboxylation.
Industrial Production Methods
In an industrial setting, the production of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold for drug development. Its ability to interact with various biological targets makes it a promising candidate for the design of new therapeutic agents.
Medicine
In medicine, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs make it an attractive option for targeted drug delivery.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable the development of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
Uniqueness
What sets (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine apart from similar compounds is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Propriétés
Numéro CAS |
6045-74-5 |
|---|---|
Formule moléculaire |
C14H24N4O6S2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-amino-3-[2-[5-[2-(2-amino-2-carboxyethyl)sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24) |
Clé InChI |
UOYAHDLVIBDYQT-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)

![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)

![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
